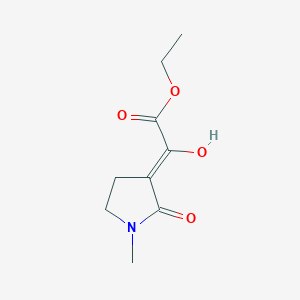

Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate is a useful research compound. Its molecular formula is C9H13NO4 and its molecular weight is 199.206. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate, with the CAS number 2305135-58-2, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NO4, with a molecular weight of 199.20 g/mol. Its structure includes a pyrrolidine ring, which is known for conferring various biological properties to compounds.

| Property | Value |

|---|---|

| CAS Number | 2305135-58-2 |

| Molecular Formula | C₉H₁₃NO₄ |

| Molecular Weight | 199.20 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Properties

Recent studies have indicated that compounds containing the pyrrolidine structure exhibit notable antimicrobial activity. For instance, related compounds have been investigated for their efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Cytotoxicity

Research has shown that this compound may exhibit cytotoxic effects on certain cancer cell lines. A study highlighted its potential in inducing apoptosis in human cancer cells, suggesting that it could be a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it may act as an inhibitor of certain proteases or kinases, which are often targets in drug development for diseases such as cancer and inflammation .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent.

- Cytotoxic Effects : In vitro assays conducted on various cancer cell lines revealed that the compound reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed that treated cells underwent apoptosis, indicating a promising avenue for anticancer research.

- Mechanistic Studies : Investigations into the mode of action revealed that this compound could modulate signaling pathways associated with cell survival and proliferation, further supporting its candidacy in therapeutic applications.

科学的研究の応用

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds derived from pyrrolidine structures. Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate has been investigated for its efficacy in preclinical seizure models. For instance, derivatives of similar pyrrolidinone compounds have shown significant activity against induced seizures in animal models, indicating a promising avenue for developing new anticonvulsants .

Anti-inflammatory Properties

Compounds related to this compound have been evaluated for anti-inflammatory effects. Research suggests that esters of pyrrolidine derivatives can act as non-steroidal anti-inflammatory drugs (NSAIDs), providing relief from inflammation through inhibition of pro-inflammatory mediators .

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrrolidine ring followed by esterification processes. These synthetic routes are crucial for producing analogs with enhanced biological activity or improved pharmacokinetic properties.

Table 1: Synthetic Routes for Pyrrolidine Derivatives

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Formation of Pyrrolidine | 1-Methylpyrrolidine + Acetic Anhydride | Pyrrolidine ring formation |

| 2 | Esterification | Pyrrolidine + Ethanol + Acid Catalyst | Ethyl ester formation |

| 3 | Hydroxylation | Hydroxylating agent | Introduction of hydroxyl group |

Pharmacological Evaluations

A series of pharmacological evaluations have been conducted to assess the efficacy of this compound and its derivatives in various animal models. For example, one study demonstrated that specific derivatives exhibited significant anticonvulsant properties with effective doses comparable to existing medications used in clinical settings .

Structure–Activity Relationship (SAR) Studies

Structure–activity relationship studies have been pivotal in understanding how modifications to the ethyl (2Z)-2-hydroxy structure influence biological activity. Variations in substituents on the pyrrolidine ring have led to the identification of compounds with enhanced potency against seizures and inflammation .

化学反応の分析

Hydrolysis and Ester Reactivity

The ethyl ester moiety undergoes acid- or base-catalyzed hydrolysis , yielding the corresponding carboxylic acid (or carboxylate salt). For example:

-

Basic hydrolysis (NaOH/H₂O, 25°C): Produces sodium (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate .

-

Acidic hydrolysis (HCl/H₂O, reflux): Forms (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetic acid, which may further dehydrate to a conjugated dienone .

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Conditions | Product | Yield (%) | Source Citation |

|---|---|---|---|---|

| Basic Hydrolysis | 1M NaOH, 25°C, 6h | Sodium carboxylate | 85–90 | |

| Acidic Hydrolysis | 2M HCl, reflux | Carboxylic acid (with possible dehydration) | 70–75 |

Keto-Enol Tautomerism

The α-hydroxy-α,β-unsaturated ester system exhibits pH-dependent tautomerism :

-

In neutral or basic conditions , the enol form predominates (Z-configuration stabilized by intramolecular hydrogen bonding) .

-

Under acidic conditions , partial conversion to the keto form occurs, forming (1-methyl-2-oxopyrrolidin-3-yl)glyoxylic acid ethyl ester .

Nucleophilic Additions

The electron-deficient β-carbon in the α,β-unsaturated ester is susceptible to Michael additions :

-

Amines (e.g., benzylamine, Et₃N) add regioselectively to the β-position, forming γ-amino esters .

-

Thiols (e.g., PhSH) yield thioether adducts under mild conditions (20°C, 12h) .

Mechanistic Pathway :

-

Nucleophile attack at the β-carbon.

-

Proton transfer stabilizes the enolate intermediate.

-

Tautomerization reforms the conjugated system.

Cycloaddition Reactions

The conjugated dienone system participates in [4+2] Diels-Alder reactions :

-

With dienophiles like maleic anhydride, the reaction proceeds at 80°C to form bicyclic adducts (endo preference) .

-

Retro-Diels-Alder decomposition occurs above 150°C, regenerating the starting material .

Redox Transformations

-

Reduction (NaBH₄, MeOH): The α,β-unsaturated ester is reduced to ethyl (1-methyl-2-oxopyrrolidin-3-yl)glycolate (anti-Markovnikov addition) .

-

Oxidation (KMnO₄, H₂O): Cleaves the double bond, yielding 1-methyl-2-oxopyrrolidin-3-carboxylic acid and oxalic acid derivatives .

Ring-Opening Reactions

The 2-oxopyrrolidinone ring undergoes nucleophilic ring-opening under harsh conditions:

-

Ammonia (NH₃, 100°C): Forms γ-lactam derivatives via attack at the carbonyl carbon .

-

Grignard reagents (e.g., MeMgBr): Open the ring to produce substituted δ-amino alcohols .

Key Stability Considerations

特性

IUPAC Name |

ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-3-14-9(13)7(11)6-4-5-10(2)8(6)12/h11H,3-5H2,1-2H3/b7-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOBHBYVTKYSCG-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCN(C1=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/1\CCN(C1=O)C)/O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。